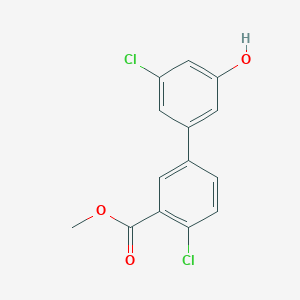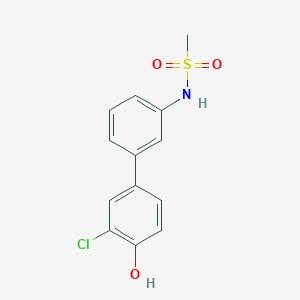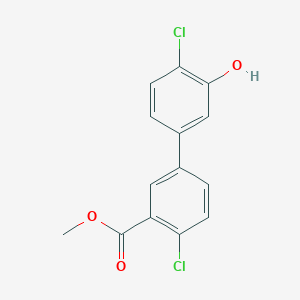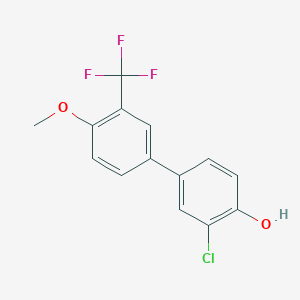
2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)phenol, 95% (also known as 2-CMT) is a chlorinated phenolic compound that is widely used in scientific research. It is used in a variety of applications, ranging from synthesis methods to biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-CMT has a wide range of scientific research applications. It is used as a starting material for organic synthesis and as a reagent for the synthesis of other compounds. It is also used in the synthesis of polymers, in the synthesis of drugs, and in the synthesis of fluorescent dyes. Additionally, 2-CMT is used in the synthesis of nanomaterials, in the synthesis of catalysts, and in the synthesis of materials for optoelectronic applications.
Wirkmechanismus
The mechanism of action of 2-CMT is not yet fully understood. However, it is believed that the compound inhibits the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. Additionally, 2-CMT has been shown to have a modulatory effect on the activity of certain receptors, such as the adenosine A2A receptor and the serotonin 5-HT2 receptor.
Biochemical and Physiological Effects
2-CMT has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-fungal properties. Additionally, 2-CMT has been shown to have anti-cancer properties, as well as anti-metastatic and anti-angiogenic properties. Furthermore, 2-CMT has been shown to have neuroprotective and anti-depressant properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-CMT has several advantages for lab experiments. It is relatively inexpensive, readily available, and easy to use. Additionally, 2-CMT is stable and has a wide range of applications. However, there are some limitations to using 2-CMT in lab experiments. It is not water-soluble, and it has a low solubility in organic solvents. Additionally, it is not biodegradable, so it must be disposed of properly.
Zukünftige Richtungen
The potential future directions for 2-CMT are numerous. Further research could be conducted to better understand the mechanism of action of the compound, as well as its biochemical and physiological effects. Additionally, research could be conducted to develop new synthesis methods for 2-CMT, as well as to explore its potential applications in the synthesis of other compounds. Furthermore, research could be conducted to explore the potential therapeutic effects of 2-CMT, as well as its potential uses in drug delivery systems. Finally, research could be conducted to explore the potential environmental implications of 2-CMT, as well as its potential uses in green chemistry.
Synthesemethoden
2-CMT is synthesized through a two-step process. The first step involves the reaction of 2-chloro-4-trifluoromethylphenol and 2-methoxy-5-trifluoromethylphenol in the presence of sodium hydroxide. This reaction produces 2-chloro-5-(2-methoxy-5-trifluoromethylphenyl)phenol. The second step involves the purification of the product through recrystallization.
Eigenschaften
IUPAC Name |
2-chloro-5-[2-methoxy-5-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3O2/c1-20-13-5-3-9(14(16,17)18)7-10(13)8-2-4-11(15)12(19)6-8/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIGXFZLENLAIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686186 |
Source


|
| Record name | 4-Chloro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
CAS RN |
1261961-50-5 |
Source


|
| Record name | 4-Chloro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382099.png)

![3-Chloro-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382108.png)








![2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382167.png)

![2-Chloro-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382186.png)